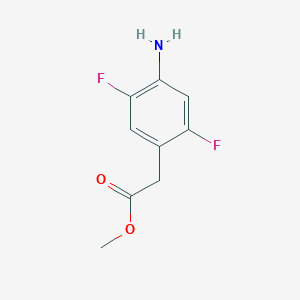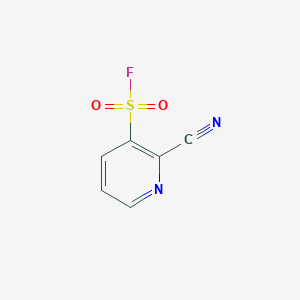![molecular formula C12H16N4O7 B13645726 azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate, also known as γ-GT, is a compound with the molecular formula C₁₂H₁₆N₄O₇ and a molecular weight of 328.278 g/mol . This compound is a substrate for γ-glutamyl transferase, an enzyme involved in the transfer of γ-glutamyl functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate involves the reaction of benzoic acid derivatives with amino acids under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate involves its interaction with γ-glutamyl transferase. The compound acts as a substrate for the enzyme, facilitating the transfer of γ-glutamyl groups to acceptor molecules. This process is crucial in various metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like benzoic acid and its derivatives share structural similarities with azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate.
Amino acid derivatives: Compounds containing amino acid moieties also exhibit similarities in structure and function.
Uniqueness
This compound is unique due to its specific interaction with γ-glutamyl transferase, making it a valuable tool in enzymatic studies and biochemical assays .
Eigenschaften
Molekularformel |
C12H16N4O7 |
|---|---|
Molekulargewicht |
328.28 g/mol |
IUPAC-Name |
azanium;5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoate |
InChI |
InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3 |
InChI-Schlüssel |
GFABNNMTRVBLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)[O-])[N+](=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B13645653.png)
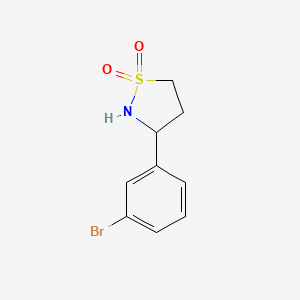


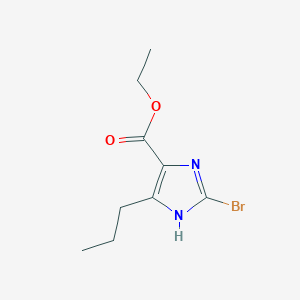
![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)

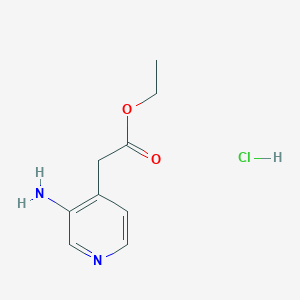


![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)
